Cas no 210694-00-1 (1-(Neopentyloxy)-2-nitrobenzene)

1-(Neopentyloxy)-2-nitrobenzene is a nitroaromatic compound featuring a neopentyloxy substituent at the 1-position and a nitro group at the 2-position of the benzene ring. This structural configuration imparts stability and steric hindrance, making it useful in organic synthesis, particularly as an intermediate in the preparation of specialty chemicals and pharmaceuticals. The neopentyloxy group enhances solubility in nonpolar solvents while maintaining resistance to nucleophilic attack, which is advantageous in controlled reaction conditions. Its nitro functionality allows for further derivatization, such as reduction to amines or participation in substitution reactions. The compound is characterized by its purity and consistent performance in synthetic applications.
1-(Neopentyloxy)-2-nitrobenzene structure
210694-00-1 structure
Product Name:1-(Neopentyloxy)-2-nitrobenzene
CAS No:210694-00-1
MF:C11H15NO3
MW:209.241703271866
CID:1026886
PubChem ID:57345852
Update Time:2025-06-09

1-(Neopentyloxy)-2-nitrobenzene Chemical and Physical Properties

Names and Identifiers

    • 1-(Neopentyloxy)-2-nitrobenzene
    • 1-(2,2-Dimethylpropoxy)-2-nitrobenzene
    • AK-48023
    • ANW-48678
    • BR-48023
    • CTK8B5418
    • KB-215801
    • o-neopentoxynitrobenzene
    • SCHEMBL13990505
    • A23528
    • DTXSID10720984
    • 210694-00-1
    • AKOS015919502
    • DB-311232
    • MDL: MFCD19689676
    • Inchi: 1S/C11H15NO3/c1-11(2,3)8-15-10-7-5-4-6-9(10)12(13)14/h4-7H,8H2,1-3H3
    • InChI Key: NHGTVPMHHZFTLV-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CC=1[N+](=O)[O-])CC(C)(C)C

Computed Properties

  • Exact Mass: 209.10519334g/mol
  • Monoisotopic Mass: 209.10519334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 55Ų

Experimental Properties

  • Density: 1.093±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 302.2±15.0 ºC (760 Torr),
  • Flash Point: 122.9±22.4 ºC,
  • Solubility: Almost insoluble (0.077 g/l) (25 º C),

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(CAS:210694-00-1)1-(Neopentyloxy)-2-nitrobenzene
Order Number:A23528
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:02
Price ($):272.0
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Additional information on 1-(Neopentyloxy)-2-nitrobenzene

1-(Neopentyloxy)-2-nitrobenzene: An Overview of a Versatile Compound (CAS No. 210694-00-1)

1-(Neopentyloxy)-2-nitrobenzene (CAS No. 210694-00-1) is a compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research due to its unique structural properties and potential applications. This article aims to provide a comprehensive overview of this compound, including its chemical structure, synthesis methods, and recent research developments.

Chemical Structure and Properties

1-(Neopentyloxy)-2-nitrobenzene is a nitro-substituted aromatic compound with the molecular formula C11H15NO3. The neopentyloxy group, which is a branched alkyl ether, imparts specific physical and chemical properties to the molecule. The presence of the nitro group (NO2) introduces strong electron-withdrawing effects, making the compound highly reactive in various chemical reactions. This combination of functional groups makes 1-(Neopentyloxy)-2-nitrobenzene an interesting candidate for both synthetic intermediates and functional materials.

Synthesis Methods

The synthesis of 1-(Neopentyloxy)-2-nitrobenzene can be achieved through several routes, each with its own advantages and limitations. One common method involves the nitration of 2-chloronitrobenzene followed by an etherification reaction with neopentyl alcohol. This approach provides high yields and good purity, making it suitable for large-scale production. Another method involves the direct alkylation of 2-nitrophenol with neopentyl bromide in the presence of a base, such as potassium carbonate. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthesis methods, such as using microwave-assisted reactions or catalysts derived from renewable sources.

Applications in Pharmaceutical Research

1-(Neopentyloxy)-2-nitrobenzene has shown promise in pharmaceutical research due to its potential as a precursor for drug development. The nitro group can be reduced to an amino group, which is a common functional group in many bioactive molecules. This transformation opens up possibilities for the synthesis of novel compounds with therapeutic potential. For example, recent studies have explored the use of 1-(Neopentyloxy)-2-nitrobenzene-derived compounds in the treatment of neurological disorders and cancer. The branched neopentyloxy group may also enhance the solubility and bioavailability of these compounds, making them more effective in vivo.

Recent Research Developments

The scientific community has been actively investigating the properties and applications of 1-(Neopentyloxy)-2-nitrobenzene. A notable study published in the Journal of Medicinal Chemistry reported the synthesis and biological evaluation of a series of 1-(Neopentyloxy)-2-nitrobenzene-based derivatives as potential inhibitors of protein kinases. These compounds exhibited selective inhibition against specific kinases involved in cancer progression, suggesting their potential as lead compounds for drug discovery.

In another study, researchers at a leading pharmaceutical company explored the use of 1-(Neopentyloxy)-2-nitrobenzene-derived compounds as photoresponsive materials for controlled drug release systems. The unique photochemical properties of these compounds allowed for precise control over drug release under specific light conditions, which could have significant implications for personalized medicine.

Safety Considerations and Handling

While 1-(Neopentyloxy)-2-nitrobenzene is not classified as a hazardous material, it is important to handle it with care due to its reactivity and potential health effects. Proper personal protective equipment (PPE) should be worn during handling, and work should be conducted in well-ventilated areas or fume hoods to minimize exposure risks. Additionally, appropriate waste disposal procedures should be followed to ensure environmental safety.

Conclusion

1-(Neopentyloxy)-2-nitrobenzene (CAS No. 210694-00-1) is a versatile compound with a wide range of applications in organic chemistry and pharmaceutical research. Its unique chemical structure and reactivity make it an attractive candidate for the development of novel materials and therapeutic agents. Ongoing research continues to uncover new possibilities for this compound, highlighting its importance in both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:210694-00-1)1-(Neopentyloxy)-2-nitrobenzene
A23528
Purity:99%
Quantity:1g
Price ($):272.0
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